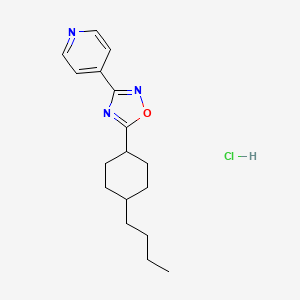

Psn 375963 hydrochloride

Overview

Description

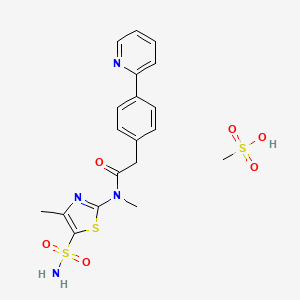

PSN 375963 hydrochloride is a potent GPR119 agonist, with EC50s of 8.4 and 7.9 μM for human and mouse GPR119, respectively . It shows similar potency to the endogenous agonist oleoylethanolamide (OEA) .

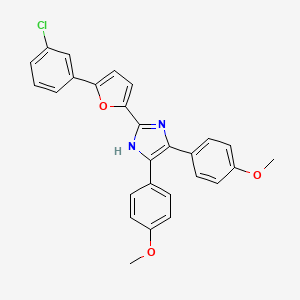

Molecular Structure Analysis

The molecular formula of PSN 375963 hydrochloride is C17H24ClN3O . Its molecular weight is 321.84 . The SMILES representation is CCCCC1CCC (C2=NC (C3=CC=NC=C3)=NO2)CC1. [H]Cl .Physical And Chemical Properties Analysis

The molecular weight of PSN 375963 hydrochloride is 321.84 . The molecular formula is C17H24ClN3O .Scientific Research Applications

GPR119 Receptor Agonism

PSN 375963 hydrochloride: is primarily known as a potent agonist of the GPR119 receptor . This receptor is involved in the regulation of glucose homeostasis and energy balance. The compound exhibits EC50 values of 8.4 μM and 7.9 μM at human and mouse receptors, respectively, displaying similar potency to the endogenous ligand oleylethanolamide (OEA) .

Diabetes Mellitus Research

Due to its action on the GPR119 receptor, PSN 375963 hydrochloride has significant implications in diabetes research. It can be used to study the effects of GPR119 activation on insulin secretion, which is crucial for understanding and potentially treating type 2 diabetes .

Obesity and Metabolic Syndrome

Research applications extend to the study of obesity and metabolic syndrome, as GPR119 receptor activation has been associated with the modulation of appetite and lipid metabolismPSN 375963 hydrochloride can serve as a tool to explore therapeutic avenues for these conditions .

Neuropharmacology

The compound may also have applications in neuropharmacology, particularly in the context of feeding behavior and energy expenditure. Its role in signaling pathways that affect these physiological processes makes it a valuable agent for neurological studies .

Endocrinology

In endocrinology, PSN 375963 hydrochloride can be used to investigate hormonal responses related to GPR119 activation, such as incretin hormone release, which is important for gut-brain communication and satiety signaling .

Pharmacokinetics and Drug Development

The pharmacokinetic properties of PSN 375963 hydrochloride , including its solubility and stability, make it a candidate for drug development studies. Researchers can analyze its absorption, distribution, metabolism, and excretion (ADME) profiles to develop new pharmacological agents .

Molecular Biology

On a molecular level, PSN 375963 hydrochloride can be used to dissect the signaling pathways mediated by GPR119, which may involve cAMP production, protein kinase A activation, and downstream gene expression .

Comparative Physiology

Lastly, comparative studies between different species can be conducted to understand the evolutionary aspects of GPR119 receptor functionPSN 375963 hydrochloride can be used to compare the receptor’s role in humans versus other mammals, providing insights into its physiological relevance .

Each of these applications offers a unique perspective on the potential of PSN 375963 hydrochloride in scientific research, highlighting its versatility as a research tool in various domains of life sciences. .

Mechanism of Action

Target of Action

Psn 375963 hydrochloride is a potent agonist of the GPR119 receptor . The primary targets of this compound are the GPR119 receptors in both humans and mice . GPR119 is a G protein-coupled receptor that plays a crucial role in glucose homeostasis and lipid metabolism .

Mode of Action

Psn 375963 hydrochloride interacts with its targets, the GPR119 receptors, by binding to them and activating them . This activation leads to a series of intracellular events. The compound shows similar potency to the endogenous agonist oleoylethanolamide (OEA) .

Biochemical Pathways

The activation of GPR119 by Psn 375963 hydrochloride affects several biochemical pathways. The endogenous ligand OEA signals through GPR119 in a manner similar to glucagon-like peptide-1 (GLP-1) and its receptor with respect to insulin secretion, intracellular calcium, and cAMP . This suggests that Psn 375963 hydrochloride may have similar effects.

Result of Action

The activation of GPR119 by Psn 375963 hydrochloride leads to a series of molecular and cellular effects. These effects are likely to include increased insulin secretion, changes in intracellular calcium levels, and modulation of cAMP . These changes can have significant impacts on glucose homeostasis and lipid metabolism.

properties

IUPAC Name |

5-(4-butylcyclohexyl)-3-pyridin-4-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O.ClH/c1-2-3-4-13-5-7-15(8-6-13)17-19-16(20-21-17)14-9-11-18-12-10-14;/h9-13,15H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDLSENXTCSHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Psn 375963 hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

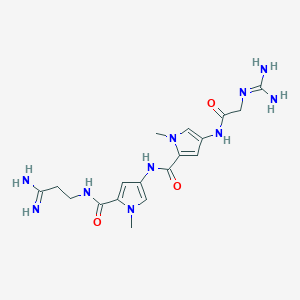

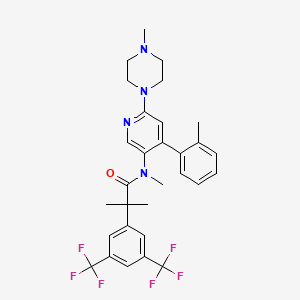

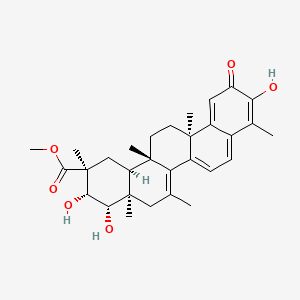

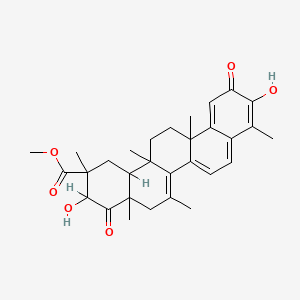

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.